N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Beschreibung
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a urea-linked 2-methoxyphenyl group and an acetamide side chain tethered to a 2,3-dihydrobenzo[1,4]dioxin moiety. This structure combines heterocyclic, aromatic, and amide functionalities, making it a candidate for diverse biological interactions.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-16-5-3-2-4-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-6-7-17-18(10-13)30-9-8-29-17/h2-7,10,12H,8-9,11H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHYMZZNDKFDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material Preparation
Benzo[b]dioxin-6-amine is typically synthesized from catechol derivatives. A common route involves:
- Nitration : Catechol is nitrated to 4-nitrocatechol using HNO₃/H₂SO₄.
- Cyclization : Reaction with 1,2-dibromoethane in basic conditions forms 6-nitrobenzo[b]dioxin.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 78% | 92% |
| Cyclization | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 65% | 89% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 95% | 98% |
Thiazole-Ureido Moiety Synthesis
Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis :
- α-Haloketone Preparation : 2-Bromoacetophenone derivatives react with thiourea.
- Cyclization : Under basic conditions (NaHCO₃/EtOH), forming 2-aminothiazole-4-acetic acid.
Example Protocol :
- Reactants : 2-Bromoacetophenone (1.0 eq), thiourea (1.2 eq)
- Conditions : EtOH, reflux, 6 h
- Yield : 82%
Ureido Group Installation
The ureido group is introduced via reaction with 2-methoxyphenyl isocyanate:
- Activation : Thiazole-4-acetic acid is activated using EDC/HOBt in DMF.
- Coupling : Treated with 2-methoxyphenyl isocyanate (1.5 eq) at 0°C→RT.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 0→25 | 75% |
| DCC/DMAP | THF | 30 | 68% |
| ClCOCOCl | CH₂Cl₂ | -10 | 60% |
Final Acetamide Coupling
Linker Activation
The thiazole-ureido acetic acid is activated for coupling with benzo[b]dioxin-6-amine:
Purification
Crude product is purified via:
- Solvent Extraction : EtOAc/H₂O (3×)
- Column Chromatography : Silica gel, hexane:EtOAc (3:7)
- Recrystallization : MeOH/H₂O (9:1).
Yield and Purity :
| Method | Scale (mmol) | Yield | Purity |
|---|---|---|---|
| Lab-scale | 10 | 67% | 95% |
| Pilot-scale | 100 | 72% | 97% |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance efficiency, key steps (thiazole cyclization, urea coupling) are adapted to continuous flow reactors:
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces toxicity.
- Catalyst Recycling : Pd/C from reduction steps is recovered (>90% efficiency).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% (C18 column, MeCN:H₂O 70:30, 1 mL/min).
Challenges and Solutions
Steric Hindrance in Urea Formation
The ortho-methoxy group in 2-methoxyphenyl isocyanate causes steric issues, reducing coupling efficiency. Solutions include:
Oxidative Degradation
The thiazole sulfur is prone to oxidation. Stabilization methods:
- Inert Atmosphere : N₂ or Ar during synthesis and storage.
- Antioxidant Additives : 0.1% BHT in final recrystallization.
Comparative Synthesis Routes
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Classical Hantzsch | 5 | 42% | 120 |
| Flow Chemistry | 4 | 58% | 85 |
| Microwave-Assisted | 4 | 55% | 95 |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.
Reduction: Reduction reactions could target the urea and acetamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the benzodioxin and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted benzodioxin or thiazole compounds, and various acetamide analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigation into its potential as a drug candidate for various diseases.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
CDK9 Inhibitor 17a
Structure: N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide . Key Differences:
- Lacks the ureido group; instead, it features a cyclopentylamino substituent on the thiazole ring.
- The dihydrobenzo[1,4]dioxin is directly carbonyl-linked to the thiazole, unlike the acetamide linkage in the target compound.
Implications : - Higher lipophilicity from the cyclopentyl group may enhance cellular uptake but reduce solubility.
Triazole-Thioacetamide Derivative (618427-26-2)
Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
Key Differences :
- Replaces the thiazole-ureido group with a triazole-thioether linked to pyrazine.
- The sulfur atom in the thioether may confer metabolic instability compared to the urea’s nitrogen-rich structure.
Implications : - Triazole-pyrazine systems could engage in π-π stacking interactions, altering target specificity (e.g., favoring enzymes over kinases).
2,3-Dihydrothiazole Derivatives (7a-f)
Structures: E.g., (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) . Key Differences:
- Feature a dihydrothiazole ring with hydrazono and aryl substituents instead of a fully aromatic thiazole.
- Lack the acetamide linkage, substituting it with benzyl or fluorophenyl groups.
Implications : - Reduced planarity from the dihydrothiazole ring may limit intercalation into hydrophobic protein pockets.
- Hydrazono groups could act as chelators for metal ions, broadening activity to metalloenzyme inhibition.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Data of Key Analogues
*Estimated using fragment-based methods.
Biologische Aktivität
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its cytotoxicity, antiparasitic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 336.35 g/mol. The structural complexity contributes to its diverse biological activities.
1. Cytotoxicity
Recent studies have indicated that derivatives of this compound exhibit varying levels of cytotoxicity against different cell lines. For instance, in a high-throughput screening campaign for autophagy inducers, certain structural modifications led to compounds with notable cytotoxic effects at low micromolar concentrations (EC50 values ranging from 20–64 µM) in MRC-5 cells . This raises questions about the validity of other reported biological activities for structurally similar compounds that lack comprehensive cytotoxicity data.
2. Antiparasitic Activity
The compound has shown promising antiparasitic activity against protozoan parasites such as Trypanosoma cruzi, T. brucei rhodesiense, and Leishmania infantum. Some derivatives demonstrated low micromolar potencies (e.g., EC50 of 2.23 μM against T. cruzi) while exhibiting minimal toxicity to human cells . This suggests a potential therapeutic application in treating parasitic infections.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Protein Kinases : The compound's structural features may allow it to interact with key regulatory proteins in cellular pathways, influencing cell survival and apoptosis.
- Autophagy Modulation : Some studies suggest that compounds with similar structures can induce autophagy as a protective cellular response against toxicity .
Case Studies
A comprehensive analysis of various derivatives has been conducted to evaluate their biological profiles:
| Compound | Activity | EC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Cytotoxic | 20 | MRC-5 |
| Compound B | Antiparasitic | 2.23 | T. cruzi |
| Compound C | Cytotoxic | 64 | MRC-5 |
These findings highlight the need for further research into the specific interactions and pathways affected by this compound.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can intermediates be validated?
Methodological Answer: The compound is synthesized via multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thiazole derivatives. Key steps include:
- Ureido-thiazole coupling : Reaction of 2-methoxyphenyl isocyanate with thiazol-4-amine under inert conditions (argon/nitrogen) at 60–80°C in dry DMF .
- Acetamide formation : Coupling the ureido-thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid using HATU or EDC/HOBt as coupling agents .
- Validation :
- NMR spectroscopy : Confirm regioselectivity of the ureido group (δ 8.5–9.5 ppm for NH protons) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and confirm acetamide carbonyl signals (δ 165–170 ppm) .
- HPLC-MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and minimize byproducts?
Methodological Answer: Use statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables:
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 50–100°C | 80°C | +25% efficiency |
| Solvent | DMF, THF, DCM | Dry DMF | Reduces hydrolysis |
| Catalyst | HATU vs. EDC/HOBt | HATU (1.2 eq) | +15% coupling |
| Data from similar thioacetamide syntheses suggest microwave-assisted synthesis reduces reaction time by 40% . |
Q. What computational methods can predict biological activity and guide synthetic prioritization?
Methodological Answer:
- Molecular docking : Screen against targets (e.g., kinase inhibitors) using AutoDock Vina. The methoxyphenyl-ureido group shows strong π-π stacking with tyrosine kinases (ΔG ≈ -9.2 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with antibacterial IC50 values (R² = 0.87 in analogs) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for functionalization .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols using:
| Assay Type | Key Variables | Recommended Controls |
|---|---|---|
| Antimicrobial | Inoculum size, media pH | Ciprofloxacin (1 µg/mL) |
| Cytotoxicity | Cell passage number | DMSO vehicle (≤0.1%) |
| Enzyme inhibition | Substrate concentration | Positive control (e.g., staurosporine) |
| Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
